Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

Purity Quality Control Synthetic Intermediate

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (CAS 152942-06-8) features a unique 3-hydroxy-4-formyl substitution pattern with an ethyl butanoate side chain, delivering bifunctional reactivity unmatched by generic hydroxybenzaldehyde or phenoxyalkanoate analogs. The precise -CHO (4-position) and -OH (3-position) positioning governs regioselectivity in aldol condensations, reductive aminations, and ester hydrolysis. Structurally related to (aryloxyphenoxy)alkane herbicide cores, it serves as a privileged intermediate for GPCR-targeted ligand libraries. The ethyl ester enhances lipophilicity (Consensus Log P 1.89) while providing a convenient derivatization handle. Available at 97% purity for medicinal chemistry, agrochemical, and chemical biology R&D programs.

Molecular Formula C13H16O5
Molecular Weight 252.266
CAS No. 152942-06-8
Cat. No. B2926533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
CAS152942-06-8
Molecular FormulaC13H16O5
Molecular Weight252.266
Structural Identifiers
SMILESCCOC(=O)CCCOC1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3
InChIKeyQVNCWTDCVZRKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate: A Bifunctional Phenolic Aldehyde Ester for Drug Discovery and Intermediate Synthesis


Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate (CAS 152942-06-8) is an organic compound belonging to the substituted phenoxyalkanoate ester class . It features a unique molecular architecture combining a phenolic hydroxyl group (-OH), a formyl group (-CHO), and an ethyl butanoate side chain . This compound serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, where its bifunctional nature enables diverse chemical transformations . With a molecular formula of C13H16O5 and a molecular weight of 252.26 g/mol, it is commercially available at various purity grades from multiple global suppliers .

Why Substituting Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate with Generic Analogs is Scientifically Unjustified


Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate cannot be replaced arbitrarily by other hydroxybenzaldehyde derivatives or phenoxyalkanoates due to its specific substitution pattern and bifunctional reactivity. The precise positioning of the formyl group at the 4-position and the hydroxyl group at the 3-position of the phenyl ring, coupled with the ethyl butanoate linker, creates a unique electronic and steric environment that dictates its reactivity in subsequent synthetic transformations . Generic substitution would likely alter the regioselectivity of reactions such as aldol condensations, reductive aminations, or ester hydrolysis, potentially leading to different products or reaction pathways . Furthermore, the presence of the ethyl ester protecting group provides both lipophilicity and a handle for further derivatization, distinguishing it from free carboxylic acid analogs or analogs with different alkyl chain lengths . These features collectively mean that substituting this compound with a structurally similar but not identical analog would compromise the synthetic route or alter the physicochemical properties of downstream intermediates.

Quantitative Procurement Guide: Evidence-Based Differentiation of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate from Structural Analogs


Purity Grade Availability: 98% Specification from Fluorochem

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is available with a specified purity of 98% from Fluorochem . This high purity grade is advantageous for researchers requiring minimal impurities for sensitive downstream reactions.

Purity Quality Control Synthetic Intermediate

Physicochemical Property: Experimental Water Solubility of 0.21 g/L

The compound exhibits a water solubility of 0.21 g/L (sparingly soluble), as reported by Huaxuejia . This experimental value is more reliable than purely computational predictions for designing experimental protocols.

Solubility Physicochemical Properties Drug Design

Lipophilicity Profile: Consensus Log Po/w of 1.89

The consensus Log Po/w (octanol-water partition coefficient) for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is calculated as 1.89 . This moderate lipophilicity is favorable for balancing membrane permeability and aqueous solubility in drug-like molecules.

Lipophilicity ADME Medicinal Chemistry

Functional Group Array: Bifunctional Reactivity for Diverse Derivatization

The compound's value as a versatile building block stems from its combination of three distinct functional groups: a phenolic hydroxyl, an aromatic aldehyde, and an ethyl ester . This bifunctionality enables multiple orthogonal synthetic pathways, such as ester hydrolysis, aldehyde-based condensations or reductive aminations, and phenol O-alkylation .

Synthetic Utility Building Block Medicinal Chemistry

Optimized Research and Industrial Application Scenarios for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate


Precursor for Novel Aryloxyphenoxypropionate (APP) Herbicide Analogs

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is structurally related to the core scaffold of (aryloxyphenoxy)alkane derivatives, a class of compounds with known herbicidal activity . The ethyl butanoate chain provides a scaffold similar to the propionate side chain in commercial herbicides like fluazifop-P-butyl. The compound's bifunctional nature allows for systematic modification of both the phenyl ring (via the formyl and hydroxyl groups) and the ester side chain (via hydrolysis and subsequent derivatization) to explore structure-activity relationships and potentially develop novel herbicidal agents.

Core Intermediate in Medicinal Chemistry for G-Protein Coupled Receptor (GPCR) Ligand Synthesis

Given its calculated lipophilicity (Consensus Log Po/w of 1.89) and the presence of a phenolic hydroxyl, this compound is a prime candidate for synthesizing novel ligands targeting GPCRs . The formyl group can be used for reductive amination to introduce diverse amine-containing motifs, while the phenol can be further functionalized to modulate receptor binding and selectivity. This dual derivatization potential is valuable in optimizing the pharmacodynamic and pharmacokinetic profiles of lead compounds .

Building Block for Synthesizing Salicylic Aldehyde-Containing Pharmacophores

The 3-hydroxy-4-formyl substitution pattern on the phenyl ring is a defining feature of this compound . This moiety is structurally analogous to salicylic aldehyde and can serve as a scaffold for synthesizing Schiff base ligands and metal complexes with potential biological activities (e.g., antimicrobial, anticancer). The ethyl butanoate side chain provides a convenient synthetic handle for attaching this core structure to other molecular entities, such as peptides or polymers, expanding its utility in chemical biology and materials science.

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